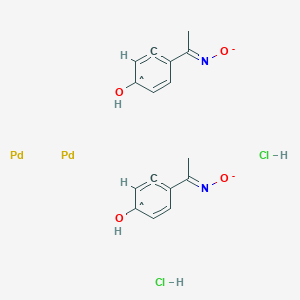
CID 137891036
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 137891036, also known as CID-103, is a fully human IgG1 anti-CD38 monoclonal antibody. It is designed to recognize a unique epitope on the CD38 target. This compound has shown promising preclinical efficacy and safety profiles compared to other anti-CD38 monoclonal antibodies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of CID-103 involves recombinant DNA technology to produce the monoclonal antibody in mammalian cell lines. The process includes the following steps:
Gene Cloning: The gene encoding the antibody is cloned into an expression vector.
Transfection: The vector is introduced into mammalian cells, such as Chinese Hamster Ovary (CHO) cells.
Expression: The cells are cultured under specific conditions to express the antibody.
Purification: The antibody is purified using techniques like Protein A affinity chromatography.
Industrial Production Methods
Industrial production of CID-103 follows Good Manufacturing Practices (GMP) and involves large-scale bioreactors for cell culture. The production process includes:
Upstream Processing: Large-scale cell culture in bioreactors.
Downstream Processing: Purification of the antibody using chromatography and filtration techniques.
Formulation: The purified antibody is formulated into a stable pharmaceutical product.
Analyse Chemischer Reaktionen
Types of Reactions
CID-103, being a monoclonal antibody, primarily undergoes:
Binding Reactions: It binds specifically to the CD38 antigen on target cells.
Immune Reactions: It can induce immune responses such as antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
Common Reagents and Conditions
Reagents: CID-103 interacts with CD38 antigens and immune effector cells.
Conditions: Physiological conditions in the human body, including normal body temperature and pH.
Major Products Formed
The primary product of CID-103 reactions is the formation of immune complexes that lead to the destruction of CD38-expressing cells.
Wissenschaftliche Forschungsanwendungen
CID-103 has several scientific research applications, including:
Chemistry: Used as a tool to study antibody-antigen interactions.
Biology: Investigated for its role in modulating immune responses.
Medicine: Under clinical trials for treating conditions like immune thrombocytopenia (ITP) and antibody-mediated rejection (AMR) in kidney transplant patients
Industry: Potential use in the development of therapeutic antibodies for various diseases.
Wirkmechanismus
CID-103 exerts its effects by binding to the CD38 antigen on the surface of target cells. This binding triggers immune responses such as ADCC and CDC, leading to the destruction of CD38-expressing cells. The molecular targets involved include CD38 and immune effector cells like natural killer (NK) cells and macrophages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daratumumab: Another anti-CD38 monoclonal antibody used in the treatment of multiple myeloma.
Isatuximab: An anti-CD38 monoclonal antibody with similar applications in oncology.
Uniqueness
CID-103 is unique due to its fully human IgG1 structure, which reduces the risk of immunogenicity and enhances its safety profile compared to other anti-CD38 antibodies .
Eigenschaften
Molekularformel |
C16H16Cl2N2O4Pd2-2 |
|---|---|
Molekulargewicht |
584.1 g/mol |
InChI |
InChI=1S/2C8H8NO2.2ClH.2Pd/c2*1-6(9-11)7-2-4-8(10)5-3-7;;;;/h2*2,4-5,10-11H,1H3;2*1H;;/p-2/b2*9-6+;;;; |
InChI-Schlüssel |
VFEDHQJMZTYOKI-FIOBSCOQSA-L |
Isomerische SMILES |
C/C(=N\[O-])/C1=C=C[C](C=C1)O.C/C(=N\[O-])/C1=C=C[C](C=C1)O.Cl.Cl.[Pd].[Pd] |
Kanonische SMILES |
CC(=N[O-])C1=C=C[C](C=C1)O.CC(=N[O-])C1=C=C[C](C=C1)O.Cl.Cl.[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


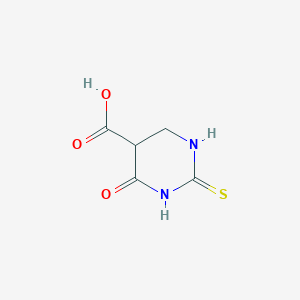
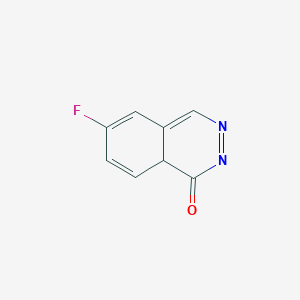
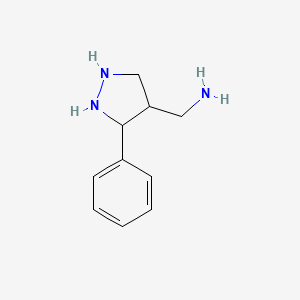
![(2S,3R)-N-Hydroxy-N'-[(2S)-1-methylamino-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide sodium salt](/img/structure/B12358087.png)
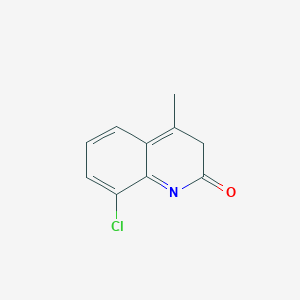
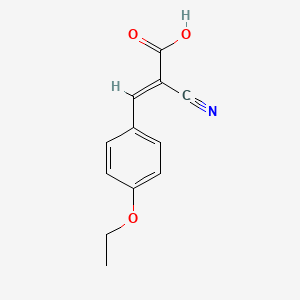
![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid](/img/structure/B12358118.png)
![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea](/img/structure/B12358130.png)
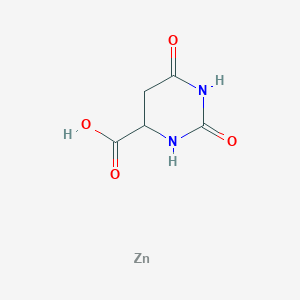
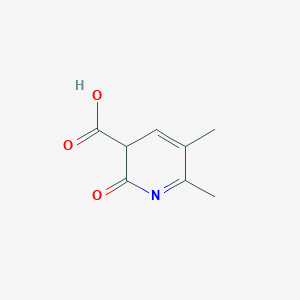
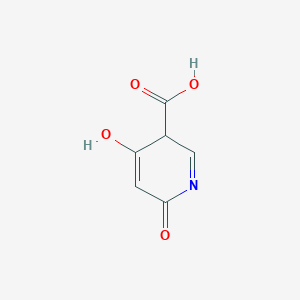
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)
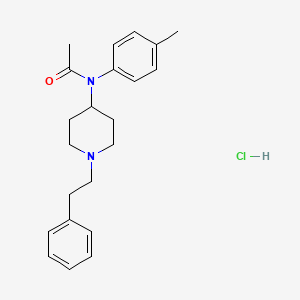
![N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B12358157.png)
